molecular formula C20H40O B020395 1,2-Epoxyeicosane CAS No. 19780-16-6

1,2-Epoxyeicosane

Cat. No.: B020395
CAS No.: 19780-16-6
M. Wt: 296.5 g/mol
InChI Key: BHZBVWCLMYQFQX-UHFFFAOYSA-N
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Description

1,2-Epoxyeicosane is an organic compound with the molecular formula C20H40O It is a member of the epoxide family, characterized by a three-membered cyclic ether groupEpoxides are highly reactive due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .

Scientific Research Applications

1,2-Epoxyeicosane has several applications in scientific research:

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxyeicosane can be synthesized through the epoxidation of eicosene. The most common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds as follows:

Eicosene+mCPBAThis compound+m-chlorobenzoic acid\text{Eicosene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-chlorobenzoic acid} Eicosene+mCPBA→this compound+m-chlorobenzoic acid

The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, this compound can be produced using similar epoxidation methods but with optimized conditions for large-scale production. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency and selectivity of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxyeicosane undergoes several types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Epoxyeicosane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxyeicosane is unique due to its longer carbon chain, which imparts distinct physical properties such as higher boiling and melting points. This makes it suitable for specific applications where longer-chain epoxides are required .

Properties

IUPAC Name

2-octadecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBVWCLMYQFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941558
Record name 2-Octadecyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-16-6
Record name 1,2-Epoxyeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyloxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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